molecular formula C22H18O4 B2413915 4-(7-methoxy-1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one CAS No. 637751-08-7

4-(7-methoxy-1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one

Cat. No.: B2413915
CAS No.: 637751-08-7
M. Wt: 346.382
InChI Key: KAJZBFVTDCPFNQ-UHFFFAOYSA-N
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Description

4-(7-methoxy-1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one typically involves multi-step organic reactions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods require precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as high-speed ball milling and solvent-free conditions have been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(7-methoxy-1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, alkylating agents, acids, and bases

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial effects . Additionally, its anti-inflammatory and anticancer activities may be mediated through the inhibition of specific signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(7-methoxy-1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one stands out due to its unique structural features, which contribute to its distinct biological activities and potential applications. Its combination of benzofuran and chromenone moieties provides a versatile scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

4-(7-methoxy-1-benzofuran-2-yl)-6,7,8,9-tetrahydrobenzo[g]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-24-18-8-4-7-15-11-20(26-22(15)18)17-12-21(23)25-19-10-14-6-3-2-5-13(14)9-16(17)19/h4,7-12H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJZBFVTDCPFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C5CCCCC5=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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